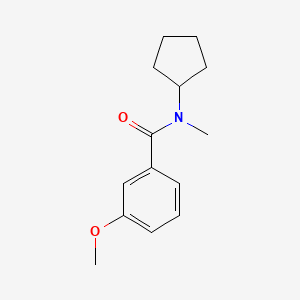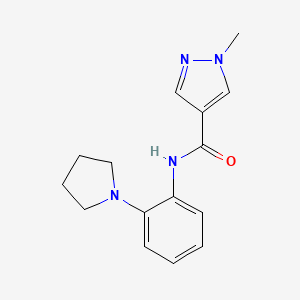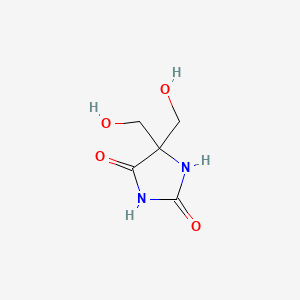
N-cyclopentyl-3-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-methoxy-N-methylbenzamide, also known as CYCLOPHEN, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been shown to have a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-3-methoxy-N-methylbenzamide is not fully understood. However, it has been shown to act as a selective dopamine D1 receptor agonist. This means that it binds to and activates the dopamine D1 receptor, which plays a role in the regulation of various physiological processes in the body.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methoxy-N-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. It has also been shown to increase the activity of certain enzymes in the body, which can lead to increased energy expenditure and fat oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclopentyl-3-methoxy-N-methylbenzamide in lab experiments is its high selectivity for the dopamine D1 receptor. This means that it can be used to study the role of this receptor in various physiological processes without affecting other receptors in the brain. However, one of the limitations of using N-cyclopentyl-3-methoxy-N-methylbenzamide is its relatively low potency compared to other dopamine receptor agonists. This means that higher doses may be required to achieve the desired effects.
Orientations Futures
There are several future directions for research on N-cyclopentyl-3-methoxy-N-methylbenzamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, such as Parkinson's disease and schizophrenia. Another direction is to investigate its potential use as a tool for studying the role of the dopamine D1 receptor in various physiological processes. Additionally, future research could focus on developing more potent and selective dopamine D1 receptor agonists based on the structure of N-cyclopentyl-3-methoxy-N-methylbenzamide.
Conclusion:
In conclusion, N-cyclopentyl-3-methoxy-N-methylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has a wide range of applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its high selectivity for the dopamine D1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Future research on N-cyclopentyl-3-methoxy-N-methylbenzamide could lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-3-methoxy-N-methylbenzamide involves the reaction of N-methylbenzamide with cyclopentanone in the presence of a catalyst. The resulting product is then treated with methanol to obtain the final compound. This method has been well-established in the scientific literature and is widely used for the production of N-cyclopentyl-3-methoxy-N-methylbenzamide.
Applications De Recherche Scientifique
N-cyclopentyl-3-methoxy-N-methylbenzamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-cyclopentyl-3-methoxy-N-methylbenzamide has been used to study the role of dopamine receptors in the brain. In pharmacology, it has been used to investigate the mechanism of action of various drugs. In medicinal chemistry, N-cyclopentyl-3-methoxy-N-methylbenzamide has been used to develop new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-cyclopentyl-3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(12-7-3-4-8-12)14(16)11-6-5-9-13(10-11)17-2/h5-6,9-10,12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSFUYWKOSDIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-methoxy-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)

![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)

![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)


